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3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13298661
M. Wt: 176.21 g/mol
InChI Key: ZJZASJONSHRXQE-UHFFFAOYSA-N
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Description

Significance of the Indolin-2-one Core in Contemporary Chemical Research

The indolin-2-one core is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov This versatility has led to the development of numerous indolin-2-one derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com The indole (B1671886) nucleus is a vital component of many natural and synthetic compounds with significant biological activity. researchgate.netrsc.org

The significance of this scaffold is underscored by the existence of approved drugs containing the indolin-2-one core, such as Nintedanib, used in the treatment of idiopathic pulmonary fibrosis. rsc.org The ability to readily modify the scaffold at various positions allows for the fine-tuning of its biological activity, making it a highly attractive starting point for the design of new therapeutic agents. nih.govnih.gov Research has shown that derivatives of indolin-2-one can act as potent inhibitors of various kinases, which are crucial targets in cancer therapy. nih.govnih.gov

Foundational Discoveries and Historical Evolution of Indolin-2-one Synthesis

The synthesis of the indolin-2-one core has a rich history, with numerous methods developed and refined over the years. Early methods often involved harsh reaction conditions and offered limited control over substitution patterns. Modern synthetic chemistry has introduced a variety of more efficient and versatile approaches.

Contemporary synthetic strategies often focus on creating diverse libraries of indolin-2-one derivatives for high-throughput screening. researchgate.net These methods include multicomponent reactions and cascade reactions that allow for the construction of complex molecules in a single step. The development of novel catalysts has also played a crucial role in advancing the synthesis of chiral indolin-2-one derivatives with high stereoselectivity. rsc.org The synthesis of various indole derivatives often begins with readily available starting materials, which are then subjected to a series of reactions to construct the desired heterocyclic system. nih.govekb.eg

Interactive Data Table: Key Synthetic Approaches to Indolin-2-one Derivatives

Synthetic MethodDescriptionKey Features
Friedel-Crafts Alkylation/AcylationIntroduction of substituents onto the aromatic ring.Allows for functionalization of the benzene (B151609) portion of the scaffold.
Fischer Indole SynthesisA classic method for synthesizing indoles, which can then be oxidized to indolin-2-ones.Versatile and widely used, but can have limitations with certain substrates.
Palladium-Catalyzed CyclizationsModern methods that allow for the efficient formation of the heterocyclic ring system. rsc.orgHigh yields and functional group tolerance. rsc.org
Multi-component ReactionsCombining three or more reactants in a single step to generate complex indolin-2-one derivatives. nih.govAtom economy and operational simplicity. nih.gov

Conceptual Frameworks for Structural Elucidation of Indolin-2-one Derivatives

The precise determination of the three-dimensional structure of indolin-2-one derivatives is crucial for understanding their chemical reactivity and biological activity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for determining the connectivity of atoms within the molecule. farmaceut.orgacs.org The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to establish correlations between different atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. nih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. acs.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry. nih.govnih.govresearchgate.net This technique is invaluable for confirming the absolute configuration of chiral centers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the characteristic carbonyl (C=O) stretch of the indolin-2-one core and the N-H stretch of the amide group. ekb.eg

The application of these analytical methods in concert allows for the comprehensive characterization of novel indolin-2-one derivatives, providing a solid foundation for further research into their chemical and biological properties. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B13298661 3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-amino-5-ethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H12N2O/c1-2-6-3-4-8-7(5-6)9(11)10(13)12-8/h3-5,9H,2,11H2,1H3,(H,12,13)

InChI Key

ZJZASJONSHRXQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Amino 5 Ethyl 2,3 Dihydro 1h Indol 2 One

De Novo Synthetic Approaches to the 3-Amino-2,3-dihydro-1H-indol-2-one Scaffold

The synthesis of the core 3-amino-2,3-dihydro-1H-indol-2-one (3-aminooxindole) structure is a critical first step. Various de novo approaches have been developed to construct this privileged heterocyclic motif, focusing on efficiency, atom economy, and the ability to introduce diversity.

Cyclization Reaction Strategies for Indolin-2-one Ring Formation

The formation of the indolin-2-one (oxindole) ring itself is a fundamental challenge addressed by several cyclization strategies. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

One advanced approach involves an inverse-electron demand Diels-Alder (IEDDA) reaction followed by cheletropic extrusion and an aromatization sequence. This strategy builds the aromatic ring from acyclic precursors, offering significant modularity. For instance, the reaction of 2,5-dihalogenated thiophene (B33073) 1,1-dioxides with N-Boc-2,3-dihydropyrrole can yield di-halodiene intermediates, which then undergo a selective elimination–aromatization process to afford functionalized indoline (B122111) scaffolds.

Intramolecular cascade cyclizations provide another efficient route. Visible-light-promoted intramolecular reductive cyclization of N-allyl-N-2-haloanilines, using tris(trimethylsilyl)silane (B43935) (TTMSS) in the absence of a transition metal or photocatalyst, can produce the indoline ring system. This method highlights the use of photochemical processes for ring formation.

Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanisms of cyclization reactions catalyzed by metals like Rh(II) and In(III) to form polycyclic indolines, elucidating the roles of the catalysts and the origins of selectivity in these complex transformations.

Multicomponent and One-Pot Synthesis Techniques

Multicomponent reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates.

A prominent example is the three-component Mannich-type reaction. This reaction can involve an aldehyde, a secondary amine, and an indole (B1671886) to produce 3-amino-alkylated indoles. Similarly, a one-pot, three-component reaction of isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) under catalyst-free conditions yields 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives in excellent yields (80–99%). nih.gov

Another powerful MCR is the Ugi three-component reaction, which can be catalyzed by molecular iodine to couple isocyanides, aldehydes, and amines, yielding α-amino amidines under mild conditions. While not directly forming the 3-aminooxindole scaffold, this demonstrates the utility of MCRs in generating related amino-functionalized structures. One-pot protocols have also been developed for the diamination of electrophilic indole reagents to access 2,3-diaminoindolines.

Advancements in Green Chemistry for Sustainable Synthesis

Green chemistry principles are increasingly being applied to the synthesis of the 3-aminooxindole scaffold to reduce environmental impact. These methods focus on using safer solvents, reducing waste, and improving energy efficiency.

A notable green strategy is the use of ammonium hydroxide (B78521) as a direct, atom-economical amino source for the synthesis of N-unprotected 3-tetrasubstituted aminooxindoles from 3-halooxindoles. This catalyst-free direct amination proceeds efficiently at room temperature and avoids the need for protecting groups.

Solvent-free reactions represent another key green advancement. For example, an L-proline catalyzed three-component Mannich-type reaction of an aldehyde, a secondary amine, and an indole can be performed under solvent-free conditions at room temperature. Micelle-promoted synthesis in water offers an alternative to organic solvents. Using surfactants like sodium dodecyl sulfate (B86663) (SDS), three-component Mannich-type reactions can be efficiently carried out in an aqueous medium.

Sonochemistry, the application of ultrasound to chemical reactions, provides an energy-efficient method for synthesizing 1,3,5-triazine (B166579) derivatives in water in as little as five minutes, showcasing a green technique that could be adapted for related heterocyclic syntheses.

Regioselective Introduction of the 5-Ethyl Moiety in the Indolin-2-one System

Once the indolin-2-one core is formed, the next crucial step is the regioselective introduction of the ethyl group at the C5 position of the benzene (B151609) ring. The electronic nature of the oxindole (B195798) ring directs electrophilic substitution primarily to the C5 and C7 positions.

A common and effective strategy is the two-step Friedel-Crafts acylation followed by reduction .

Friedel-Crafts Acylation : The indolin-2-one, often with the nitrogen protected (e.g., as an N-acetyl derivative), is reacted with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). This reaction selectively installs an acetyl group at the C5 position. The use of an N-protecting group can prevent side reactions at the nitrogen atom. acs.org

Reduction : The resulting 5-acetyl-indolin-2-one is then subjected to a reduction reaction to convert the ketone of the acetyl group into a methylene (B1212753) group. Standard reduction methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction are effective for this transformation, yielding the desired 5-ethyl-indolin-2-one.

Modern C-H functionalization techniques offer a more direct route, avoiding the need for pre-functionalized substrates. Palladium-catalyzed C-H olefination, using a specialized S,O-bidentate ligand, has been shown to achieve highly selective functionalization at the C5 position of indolines. acs.orgnih.gov While this method introduces a vinyl group, this group could subsequently be hydrogenated to an ethyl group. Other metal-catalyzed C5-alkylation reactions have also been developed, highlighting the progress in direct C-H activation on the indoline scaffold. researchgate.net For example, solvent-controlled alkylation of NH-free indolines with para-quinone methides using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent leads to efficient C5-alkylation. researchgate.net

Table 1: Comparison of Methodologies for C5-Functionalization of Indolin-2-one
MethodologyReagents/CatalystIntermediate/ProductKey AdvantageReference
Friedel-Crafts Acylation & Reduction1. Acetyl chloride/AlCl₃ 2. Zn(Hg)/HCl or H₂NNH₂/KOH5-Acetylindolin-2-one, then 5-Ethylindolin-2-oneWell-established, reliable, high regioselectivity acs.org
Palladium-Catalyzed C-H OlefinationPd(OAc)₂ / S,O-ligand, Olefin5-VinylindolineDirect C-H activation, high atom economy acs.orgnih.gov
Solvent-Controlled C-H Alkylationpara-Quinone methide / HFIP5-Alkylated indolineMetal-free, direct C-H alkylation researchgate.net

Stereoselective Installation of the 3-Amino Group in the Dihydroindol-2-one System

Creating the chiral center at the C3 position with a specific stereochemistry is a significant challenge in the synthesis of 3-aminooxindoles. Both organocatalytic and metal-catalyzed methods have been developed to achieve high levels of stereocontrol.

One major strategy involves the asymmetric addition of nucleophiles to isatin-derived ketimines . Isatins can be converted to N-protected ketimines, which then act as electrophiles. The enantioselective addition of various carbon nucleophiles, such as 1,3-dicarbonyl compounds, catalyzed by chiral metal complexes or organocatalysts, can afford chiral 3-aminooxindoles in high yield and with excellent enantiomeric excess (ee). nih.gov

Organocatalytic asymmetric reactions provide a powerful metal-free alternative. For example, the Michael addition of a 3-monosubstituted 3-aminooxindole to a nitroolefin can be catalyzed by a bifunctional thiourea-tertiary amine catalyst. This reaction proceeds with high diastereoselectivity and enantioselectivity, creating a quaternary stereocenter at the C3 position (up to 98% yield, >99:1 dr, and 92% ee). nih.gov Similarly, the organocatalytic Mannich reaction between an isatin (B1672199) imine and a ketone, using a chiral squaramide catalyst, can produce 3-aminooxindole derivatives with high stereocontrol. rsc.org

These methods are crucial for accessing enantiomerically pure forms of the target compound, which is often essential for biological applications.

Strategic Derivatization and Functionalization of 3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one

Once synthesized, this compound can serve as a versatile scaffold for further chemical modifications. The reactivity of the molecule is centered on the nucleophilicity of the 3-amino group and the enolate that can be formed at the C3 position.

Alkylation at the C3-Position : The C3 position of 3-aminooxindoles can act as a nucleophile in alkylation reactions. A notable example is the palladium-catalyzed asymmetric allylic alkylation. Using a Pd/(R)-BINAP catalytic system, 3-aminooxindoles react with allyl carboxylates to afford chiral 3-allyl-3-aminooxindoles, creating a new quaternary stereocenter at C3 with good diastereo- and enantioselectivity. rsc.orgrsc.org

Formation of Fused Heterocyclic Systems : The 3-amino group is a key handle for constructing fused ring systems. It can act as a binucleophile in condensation reactions with 1,3-dielectrophiles. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates (a related scaffold) with aryl isocyanates or isothiocyanates lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. researchgate.net This type of cyclization transforms the 3-aminooxindole core into more complex, polycyclic structures. Similarly, four-component reactions using indole-3-carboxaldehydes and ammonium iodide as a nitrogen source can be used to construct 9H-pyrimido[4,5-b]indoles. mdpi.com

Table 2: Derivatization Reactions of the 3-Aminooxindole Scaffold
Reaction TypeReagents/CatalystFunctionalized ProductKey TransformationReference
Asymmetric Allylic AlkylationAllyl acetate, Pd(0) / Chiral Ligand (e.g., BINAP)3-Allyl-3-aminooxindoleForms a new C-C bond and quaternary stereocenter at C3 rsc.orgrsc.org
Fused Pyrimidine Ring FormationAryl isocyanate or isothiocyanatePyrimido[5,4-b]indole derivativeAnnulation involving the 3-amino group and ring nitrogen/carbonyl researchgate.net
Schiff Base Formation & CyclizationAldehyde, then cyclizing agent (e.g., thioglycolic acid)Fused thiazolidinone or imidazole (B134444) ringsDerivatization of the primary amine for further heterocyclization arabjchem.org

Reactions at the Amine Nitrogen: Acylation and Alkylation2.4.2. Transformations at the Ethyl Group and Aromatic Ring Substituents2.4.3. Electrophilic and Nucleophilic Substitution Reactions on the Indolin-2-one Nucleus

A comprehensive and accurate article on the synthetic methodologies and chemical transformations of "this compound" would require dedicated laboratory research to explore and document its chemical reactivity.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Ethyl 2,3 Dihydro 1h Indol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com For 3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one, DFT calculations can reveal fundamental aspects of its stability and reactivity.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. nih.govmdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov

This energy gap helps characterize the charge transfer interactions that can occur within the molecule. nih.gov For molecules with a small HOMO-LUMO gap, excitation requires less energy, making them more polarizable and reactive. nih.gov In the context of this compound, the electron-rich aromatic ring and the amino group would contribute significantly to the HOMO, while the electron-withdrawing carbonyl group would be a major contributor to the LUMO.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps This interactive table provides example values for similar organic molecules to illustrate the concepts of HOMO, LUMO, and energy gap calculations.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Indole (B1671886) -5.31 -0.15 5.16
Benzimidazole -5.98 -0.82 5.16
Aniline -5.23 -0.04 5.19
Ethylbenzene -6.21 0.21 6.42

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. youtube.comresearchgate.net

For this compound, an MEP map would likely show a significant negative electrostatic potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the amine (NH2) and amide (NH) groups would exhibit a positive electrostatic potential, identifying them as potential hydrogen bond donor sites. The ethyl group and the aromatic ring would present regions of relatively neutral potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. mpg.dewisc.edu It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing interactions between filled donor NBOs and empty acceptor NBOs. ijnc.irresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions This table presents hypothetical, yet chemically reasonable, E(2) values for key interactions within the target molecule to demonstrate the output of an NBO analysis.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (Namide) π* (C=O) ~45-60 π-conjugation, amide resonance
LP (Namino) σ* (C-C) ~3-5 Hyperconjugation
σ (C-Hethyl) σ* (C-Cring) ~1-3 Hyperconjugation
π (C=Cring) π* (C=Cring) ~15-25 Aromatic delocalization

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target, thereby helping to rationalize its potential biological activity. nih.govresearchgate.net

Docking algorithms explore numerous possible binding poses of a ligand within the active site of a protein and use a scoring function to estimate the binding affinity for each pose. columbia.edu This affinity is often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable interaction. ajchem-a.com By comparing the docking scores of different ligands or different poses of the same ligand, researchers can predict the most likely binding site and the relative strength of the interaction. mdpi.com

For this compound, docking simulations against various protein targets, such as kinases or receptors where indole scaffolds are known to bind, could identify preferred binding pockets. The scoring function would evaluate interactions such as hydrogen bonds formed by the amino and amide groups and hydrophobic interactions involving the ethyl group and the bicyclic core.

Computational Investigations into this compound Remain Limited

A thorough review of available scientific literature reveals a notable absence of specific computational chemistry and theoretical investigation studies focused on the chemical transformations of this compound. While computational methods are widely applied to understand the mechanistic pathways of reactions involving the broader class of indole-containing compounds, specific theoretical examinations of this particular molecule's reactivity are not readily found in the public domain.

Computational studies on related indole derivatives have provided significant insights into their chemical behavior. For instance, Density Functional Theory (DFT) has been employed to investigate the mechanisms of cyclization reactions to form polycyclic indolines, elucidating the role of catalysts and predicting regio- and diastereoselectivity. nih.gov Similarly, theoretical studies on indole aryne cycloadditions have successfully explained unusual regioselectivity by analyzing the electronic structure and polarization of the aryne intermediates. nih.gov

Furthermore, computational analyses of other functionalized indoles, such as 3-amino-1H-indole-2-carboxylates and various spiro[indole-3,4′-pyridine] derivatives, have been conducted to understand their synthesis, stability, and electronic properties. researchgate.netmdpi.com These studies often involve calculations of molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to predict reactivity and reaction sites. dergipark.org.tr

However, the specific application of these powerful computational tools to elucidate the mechanistic details of chemical transformations involving this compound has not been documented in the available literature. Such studies would be invaluable for understanding its reaction kinetics, transition states, and the energetic profiles of its potential transformations. The absence of this specific research indicates a gap in the current body of knowledge surrounding the theoretical chemistry of this particular indolinone derivative.

Future computational research could focus on several aspects of this compound's reactivity, including:

Oxidation mechanisms: Investigating the pathways of oxidation, a common transformation for indole compounds. acs.org

Condensation reactions: Modeling the reaction with various electrophiles, a typical reactivity pattern for the amino group and the active methylene (B1212753) position of the indolinone core. researchgate.net

Cycloaddition reactions: Exploring the potential for this molecule to participate in cycloaddition reactions to form more complex heterocyclic systems.

Such theoretical investigations would not only provide fundamental insights into the chemistry of this compound but also guide synthetic efforts and the development of novel derivatives with potential applications. Until such studies are undertaken and published, a detailed discussion on the mechanistic computational studies of this compound's chemical transformations remains speculative.

Preclinical Biological Activity and Mechanistic Insights of 3 Amino 5 Ethyl 2,3 Dihydro 1h Indol 2 One Analogues

Anti-infective Research Pathways

Analogues built upon the indole (B1671886) framework have demonstrated significant promise in combating both bacterial and viral pathogens. Researchers have focused on modifying the core structure to enhance efficacy against drug-resistant strains and to elucidate novel mechanisms of microbial inhibition.

Antibacterial Efficacy and Mechanistic Investigations (e.g., against Staphylococcus aureus, Mycobacterium tuberculosis, Pseudomonas aeruginosa)

The antibacterial potential of indole derivatives has been well-documented against a range of clinically relevant bacteria. A notable class of compounds, 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, has shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, all fourteen synthesized compounds in this series exhibited antibacterial effects that surpassed those of ampicillin. nih.gov The most sensitive bacterium was identified as Staphylococcus aureus, and several of the most active compounds were more potent against Methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin. nih.gov The leading compound in this series demonstrated a Minimal Inhibitory Concentration (MIC) ranging from 37.9 to 113.8 μM. nih.gov Docking studies suggest that the antibacterial action of these compounds may involve the inhibition of E. coli Mur B, an enzyme crucial for peptidoglycan biosynthesis. researchgate.net

Other 1,3-dihydro-2H-indol-2-one derivatives have also been synthesized and tested for in vitro antibacterial activity against human pathogens including S. aureus, Pseudomonas aeruginosa, and Bacillus subtilis. nih.govnanobioletters.com

In the field of antitubercular research, indole-2-carboxamides have emerged as a particularly effective class of compounds against Mycobacterium tuberculosis. chemrxiv.org These molecules are potent inhibitors of MmpL3, a critical transporter protein responsible for moving essential components for the construction of the mycobacterial cell wall. chemrxiv.orgnih.gov The inhibition of MmpL3 disrupts the cell wall biogenesis, leading to bacterial death. chemrxiv.org Research has led to the identification of indole-2-carboxamide analogues with excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with MIC values as low as 0.012 µM. researchgate.net

Antibacterial Activity of Indole Analogues
Compound ClassTarget OrganismActivity (MIC)Reference
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidinesS. aureus37.9–113.8 μM nih.gov
Indole-2-carboxamidesM. tuberculosis (drug-sensitive)0.012 µM researchgate.net
Indole-triazole derivativesS. aureus, MRSA, E. coli3.125-50 µg/mL nih.gov

Antiviral Properties and Inhibition of Viral Replication Pathways

The structural versatility of the indole nucleus has been leveraged to develop potent antiviral agents. nih.gov Analogues of 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid have been synthesized and evaluated for their ability to inhibit various viruses. researchgate.net Certain derivatives demonstrated significant activity against the influenza A/Aichi/2/69 (H3N2) virus, suppressing its replication in cell cultures at micromolar concentrations. researchgate.net In animal models of influenza pneumonia, these compounds showed higher efficacy than the established antiviral drug Arbidol. researchgate.net

Other research has focused on different viral targets. Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were found to be effective against Herpes Simplex Virus (HSV-1, HSV-2) and Coxsackie B4 virus. researchgate.net More recently, with the emergence of new viral threats, indole-containing heterocyclic compounds have been investigated for activity against SARS-CoV-2. One such compound, a tetrahydroisoquinoline derivative bearing an indole moiety, effectively suppressed authentic SARS-CoV-2 replication in Vero E6 and Calu-3 human lung cells, with a half-maximal effective concentration (EC50) of 2.78 μM in the latter. nih.gov The mechanism of action for this compound appears to differ from that of chloroquine, as it primarily inhibits post-entry stages of viral replication. nih.gov

Anticancer Research Pathways

The indole scaffold is a prominent feature in numerous anticancer agents due to its ability to interact with various biological targets involved in cancer cell proliferation, survival, and angiogenesis.

Antiproliferative Effects in Diverse Cancer Cell Lines (In Vitro Studies)

A vast number of indole analogues have been synthesized and evaluated for their cytotoxic effects against panels of human cancer cell lines. Indole-based 1,3,4-oxadiazoles have shown significant antiproliferative activity against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cells. mdpi.com One of the most potent compounds in this series exhibited IC50 values of 6.43 μM, 9.62 μM, and 8.07 μM against HCT116, A549, and A375 cell lines, respectively. mdpi.com

Similarly, a series of indole-2-carboxamides demonstrated promising antiproliferative activity, with GI50 (50% growth inhibition) values ranging from 26 nM to 86 nM across four different human cancer cell lines. nih.govmdpi.com Other classes, such as 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones, have also shown excellent cytotoxic activity against cell lines including MCF-7 (breast), K562 (leukemia), and HepG2 (liver), with IC50 values in the low micromolar range. researchgate.net The natural alkaloid neocryptolepine, an indoloquinoline, and its synthetic analogues have also displayed strong cytotoxic activity against cancer cells. nih.gov

Antiproliferative Activity of Indole Analogues (IC50/GI50)
Compound ClassCancer Cell LineActivityReference
Indole-based 1,3,4-oxadiazolesHCT116 (Colorectal)IC50 = 6.43 µM mdpi.com
Indole-2-carboxamidesVariousGI50 = 26-86 nM nih.govmdpi.com
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-onesMCF-7 (Breast)IC50 = 1.4-2.7 µM researchgate.net
Flavopereirine (β-carboline alkaloid)HCT116 (Colorectal)IC50 = 8.15 µM nih.gov
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)IC50 = 9.5 µM nih.gov

Induction of Apoptosis and Cell Cycle Modulation Mechanisms (In Vitro)

Beyond simple cytotoxicity, many indole analogues exert their anticancer effects by actively promoting programmed cell death (apoptosis) and interfering with the cancer cell cycle. A series of [(3-indolylmethylene)hydrazono]indolin-2-ones were designed as pro-apoptotic agents. researchgate.net The most active compound from this series was shown to significantly increase early and late apoptosis in MCF-7 breast cancer cells by 19-fold. researchgate.net Mechanistically, it elevated the expression of pro-apoptotic proteins such as caspase-3, caspase-9, cytochrome C, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net

Other studies have shown that indole derivatives can arrest the cell cycle at critical checkpoints. For instance, a new series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were found to block colon adenocarcinoma HT-29 cells in the G2/M phase of the cell cycle, thereby preventing mitosis. nih.gov Similarly, the most promising [(3-indolylmethylene)hydrazono]indolin-2-one derivative caused a significant decrease in the G2/M phase cell population. researchgate.net The induction of apoptosis is often linked to the activation of caspases; certain indole-2-carboxamides have been shown to elevate levels of caspase-8, while other derivatives act as potent activators of caspase-3. nih.govmdpi.comnih.gov

Inhibition of Receptor Tyrosine Kinases (RTKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

A key mechanism for the anticancer activity of many indolin-2-one analogues is the inhibition of receptor tyrosine kinases (RTKs). nus.edu.sg These enzymes play a crucial role in signaling pathways that control cell growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors). nih.gov The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target in this class, as its inhibition can starve tumors of their blood supply. nih.govnih.gov

A series of 3-substituted indolin-2-ones were developed as specific inhibitors of RTKs, with some compounds showing potent inactivation of VEGFR-2 with IC50 values as low as 4 nM. nih.gov The well-known anticancer drug Sunitinib is an indolin-2-one derivative that functions as a multi-targeted RTK inhibitor, targeting VEGFR-2 and platelet-derived growth factor receptor (PDGF-Rβ), among others. drugbank.com Further research into indole-2-carboxamides revealed compounds with dual inhibitory activity against multiple kinases, including VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com The most potent of these compounds inhibited VEGFR-2 with IC50 values in the low nanomolar range (1.10 nM to 3.25 nM). nih.govmdpi.com

Inhibition of VEGFR-2 by Indole Analogues
Compound ClassActivity (IC50)Reference
3-substituted indolin-2-ones4 nM nih.gov
Indole-2-carboxamides1.10-3.25 nM nih.govmdpi.com

Modulation of Key Cellular Signaling Pathways (e.g., Akt, MAPK, NF-κB)

Analogues based on the indole scaffold have demonstrated significant capabilities in modulating critical cellular signaling pathways implicated in cancer proliferation and survival. nih.govnih.gov Notably, indole compounds such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to deregulate multiple signaling cascades, including the PI3K/Akt/mTOR pathway. nih.govnih.gov This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Research indicates that these indole derivatives can effectively inhibit the activation of Akt, a key node in this pathway. nih.govresearchgate.net For instance, DIM has been observed to inhibit the phosphorylation of IKBα, which in turn prevents the translocation of the transcription factor NF-κB to the nucleus. nih.gov NF-κB plays a pivotal role in inflammation, immune response, and cell survival, and its inhibition is a key therapeutic strategy. The modulation of the Akt/NF-κB signaling axis is considered central to the anticancer properties of these compounds. nih.govdovepress.com

Furthermore, some indole-based compounds have shown activity against the MAPK pathway. The differential regulation of pathways like ERK1/2 and Akt by indole derivatives is associated with their antiangiogenic effects. researchgate.net The ability of these analogues to interfere with multiple, interconnected signaling pathways like PI3K/Akt and NF-κB highlights their potential as multi-targeted therapeutic agents. nih.gov For example, certain indole-based pyrazolo[1,5-a]pyrimidines, initially developed as CK2 kinase inhibitors, also showed potent inhibition of AKT phosphorylation. nih.gov

Table 1: Selected Indole Analogues and their Effects on Cellular Signaling Pathways

Compound/Analogue Class Pathway Modulated Observed Effect Reference
Indole-3-carbinol (I3C) PI3K/Akt, NF-κB Abrogated EGF-induced activation of NF-κB; Inhibited Akt. researchgate.net
3,3'-diindolylmethane (DIM) PI3K/Akt/mTOR, NF-κB Inhibited Akt activation and NF-κB translocation. nih.gov
Indole-based pyrazolo[1,5-a]pyrimidines Akt Strong inhibition of AKT phosphorylation (IC50 = 27-34 nM). nih.gov
3-Chloroacetylindole Akt-NF-κB, MAPK Modulated Akt-NF-kappaB and MAPK signaling. researchgate.net

Tubulin Polymerization Inhibition Mechanisms

A significant mechanism of action for many anticancer indole analogues is the inhibition of tubulin polymerization. nih.govsemanticscholar.org Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a prime target for anticancer drugs. nih.govdntb.gov.ua Indole-based compounds often act as antimitotic agents by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

Many of these analogues function by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This binding prevents the assembly of tubulin dimers into microtubules, thereby destabilizing the microtubule network. nih.gov Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor that targets the colchicine site, has served as a template for designing numerous indole-based analogues. nih.gov These synthetic derivatives often replace one of the aromatic rings of CA-4 with an indole skeleton, which is considered a "privileged group" in medicinal chemistry. nih.gov

Molecular docking studies have provided insights into the binding interactions. For instance, the trimethoxyphenyl (TMP) moiety, often present in these analogues, can form hydrogen bonds with residues like CYSβ241, while the indole ring engages in hydrophobic interactions with amino acids such as LEUβ248, LEUβ255, and METβ259 within the colchicine binding pocket. nih.gov The introduction of different substituents on the indole ring can significantly influence the potency of tubulin polymerization inhibition and cytotoxicity against cancer cell lines. researchgate.net For example, a methyl group on the indole nitrogen has been shown to enhance tubulin polymerization inhibition. researchgate.net

Table 2: Examples of Indole Analogues as Tubulin Polymerization Inhibitors

Compound/Analogue Class Tubulin Inhibition IC50 Target Site Reference
1-methyl-1H-indole-pyrazoline hybrids 2.12 µM Tubulin assembly researchgate.net
6- and 7-heterocyclyl-1H-indole derivatives 0.58 µM Colchicine site nih.gov
2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan Not specified Colchicine site researchgate.net

Anti-inflammatory and Antioxidant Properties (In Vitro Investigations)

The indole nucleus is a core structure in compounds exhibiting a wide array of biological activities, including anti-inflammatory and antioxidant effects. nih.govsrce.hr In vitro studies have demonstrated the capacity of various indole derivatives to act as potent antioxidants by scavenging free radicals. nih.gov For instance, a series of synthesized 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones and their derivatives were evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov These compounds showed moderate to good antioxidant potential, with the activity being concentration-dependent. nih.gov Specifically, derivatives with halogen substitutions at the 5-position of the isatin (B1672199) ring exhibited good antioxidant activity at low concentrations. nih.gov

Similarly, certain spiro[indole-3,4'-pyridine] derivatives have shown good antioxidant properties in tests involving the DPPH radical. researchgate.netmdpi.com The anti-inflammatory properties of indole analogues are often linked to their ability to inhibit key inflammatory mediators and pathways. Oleanolic acid indole derivatives, for example, have demonstrated anti-inflammatory action both in vitro and in vivo. researchgate.net Their mechanism involves the suppression of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while enhancing the production of the anti-inflammatory cytokine IL-10. researchgate.net The indole moiety has also been incorporated into structures designed to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. researchgate.net

Table 3: In Vitro Anti-inflammatory and Antioxidant Activity of Indole Analogues

Compound Class Assay Key Findings Reference
3-Aroyl methylene (B1212753) indol-2-ones DPPH radical scavenging Good antioxidant activity at 5-100 μg/ml. nih.gov
3-Hydroxy-3-substituted oxindoles DPPH radical scavenging 5-fluoro and 5-methyl analogues showed maximum activity (up to 70% scavenging). nih.gov
Oleanolic acid indole derivatives Cytokine expression in vitro Inhibition of pro-inflammatory cytokines (TNF-α, IL-6); increased anti-inflammatory IL-10. researchgate.net
Spiro[indoline-3,4′-pyridine] derivative DPPH radical scavenging Good antioxidant properties observed. researchgate.netmdpi.com

Emerging Biological Activities and Identification of Novel Molecular Targets

Beyond their established roles as signaling pathway modulators and tubulin inhibitors, indole-based structures are being explored for a range of other biological activities, leading to the identification of novel molecular targets. A significant emerging area is their potential as multi-target kinase inhibitors. nih.govmdpi.com For example, certain indole-2-carboxamide derivatives have shown potent inhibitory activity against multiple receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the serine/threonine kinase BRAFV600E. nih.govmdpi.com This multi-targeted approach is a promising strategy to overcome drug resistance in cancer therapy.

Antimicrobial activity represents another expanding field for indole analogues. nih.gov Synthesized 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like ampicillin. nih.govresearchgate.net Docking studies suggest these compounds may target bacterial proteins essential for survival. mdpi.com One spiro[indole-3,4'-pyridine] derivative showed moderate antibacterial effect against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netmdpi.com

Furthermore, the vast chemical diversity of indole alkaloids, particularly from marine sources, continues to yield compounds with unique biological profiles, including antiviral, antidiabetic, and antiparasitic activities, suggesting a wealth of unexplored therapeutic potential. nih.gov

Table 4: Novel Targets and Emerging Activities of Indole Analogues

Analogue Class Emerging Activity Novel Molecular Target(s) Reference
Indole-2-carboxamides Multi-target anticancer EGFR, VEGFR-2, BRAFV600E nih.govmdpi.com
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines Antibacterial Bacterial proteins (unspecified) nih.govresearchgate.net
Spiro[indoline-3,4′-pyridine] derivative Antibacterial PqsR of Pseudomonas aeruginosa mdpi.com
Marine-derived Indole Alkaloids Antiviral, Antidiabetic, Antiparasitic Various nih.gov

Structure Activity Relationship Sar Studies on 3 Amino 5 Ethyl 2,3 Dihydro 1h Indol 2 One Derivatives

Systematic Analysis of Substituent Effects on Biological Potency

The biological activity of 3-amino-5-ethyl-2,3-dihydro-1H-indol-2-one derivatives can be significantly modulated by the introduction of various substituents at different positions of the oxindole (B195798) ring and the 3-amino group.

Substituents on the Oxindole Ring: The nature and position of substituents on the aromatic ring of the oxindole core play a critical role in determining biological potency. While specific data for the 5-ethyl series is limited, studies on analogous 5-substituted-2-oxindole derivatives provide valuable insights. For instance, in a series of 5-fluoro-2-oxindole derivatives evaluated as α-glucosidase inhibitors, the introduction of different benzylidene groups at the 3-position led to a wide range of potencies.

Table 1: α-Glucosidase Inhibitory Activities of Selected 5-Fluoro-3-benzylideneindolin-2-one Derivatives.
CompoundSubstituent on Benzylidene RingIC50 (µM)
3d4-OH56.87 ± 0.42
3f4-OCH349.89 ± 1.16
3i3,4-di-OH35.83 ± 0.98
Acarbose (Reference)569.43 ± 43.72

This data suggests that electron-donating groups, particularly hydroxyl and methoxy (B1213986) groups, on the benzylidene ring enhance the inhibitory activity against α-glucosidase.

Influence of Stereochemistry on Pharmacological Activity and Selectivity

The C3 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). The spatial arrangement of the amino group at this chiral center is often a critical determinant of pharmacological activity and selectivity. The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors can lead to significant differences in their biological profiles.

The bioactivity of compounds with a 3-substituted-3-amino-2-oxindole core is greatly influenced by the absolute configuration of the stereogenic center. scispace.com For this reason, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds is of high importance in medicinal chemistry. scispace.comrsc.org Catalytic asymmetric synthesis is a key strategy to access chiral 3-amino-3-substituted-2-oxindoles. scispace.comnih.gov

Pharmacophore Elucidation and Development for Targeted Biological Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For the 3-amino-2,3-dihydro-1H-indol-2-one scaffold, key pharmacophoric features typically include:

A hydrogen bond donor: The amino group at the C3 position.

A hydrogen bond acceptor: The carbonyl group at the C2 position.

An aromatic ring: The benzene (B151609) ring of the oxindole core.

A hydrophobic feature: The ethyl group at the C5 position.

The precise arrangement and nature of these features can be refined based on the specific biological target. For instance, a pharmacophore model for inhibitors of a particular kinase would be tailored to the ATP binding site of that enzyme.

A study on indole (B1671886) and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation led to the development of a pharmacophore hypothesis (AAHRR) which included two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com This model was successful in discriminating between active and inactive compounds. mdpi.com Such models can then be used as a query in virtual screening to identify new potential inhibitors from large chemical databases. pharmacophorejournal.com

Rational Design Strategies for Optimizing Efficacy and Selectivity

Rational drug design utilizes the understanding of a biological target's structure and the SAR of a chemical series to design more potent and selective compounds. For derivatives of this compound, several rational design strategies can be employed.

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, molecular docking studies can be performed to predict the binding mode of the ligands. This information can then be used to design modifications that enhance binding affinity. For example, if a hydrophobic pocket is identified in the binding site, extending the ethyl group at the C5 position to a larger alkyl chain could lead to improved potency.

Pharmacophore-Based Ligand Design: In the absence of a target's crystal structure, a validated pharmacophore model can guide the design of new molecules. New compounds can be designed to fit the pharmacophoric features, and quantitative structure-activity relationship (QSAR) models can be developed to predict their biological activity. nih.govpharmacophorejournal.com

An example of rational design can be seen in the development of novel 5-amino-2-oxindole derivatives with antiglaucoma activity. nih.gov By understanding the target and applying a rational synthetic approach, researchers were able to create compounds with promising in vivo activity. nih.gov

By systematically exploring the chemical space around the this compound scaffold and employing both traditional medicinal chemistry approaches and modern computational tools, it is possible to develop novel therapeutic agents with optimized efficacy and selectivity for a wide range of diseases.

Applications of 3 Amino 5 Ethyl 2,3 Dihydro 1h Indol 2 One As a Synthetic Intermediate

Utility as a Versatile Building Block for Complex Heterocyclic Architectures

3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one is a highly valued building block in the synthesis of complex heterocyclic systems, most notably spirooxindoles. The inherent reactivity of the 3-amino group allows for its participation in a variety of cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered rings.

In a typical synthetic route, this compound can be condensed with an aldehyde or ketone to form an in situ azomethine ylide. This intermediate can then react with a dipolarophile, such as an activated alkene or alkyne, to yield a spiro-pyrrolidinyl or spiro-pyrrolinyl oxindole (B195798) derivative. The ethyl group at the 5-position of the oxindole core can influence the stereochemical outcome of these reactions and is a key feature for tuning the properties of the final products.

The versatility of this building block is further demonstrated in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. For instance, the reaction of a 5-substituted isatin (B1672199) (which can be a precursor to the title compound), an α-amino acid, and a dipolarophile can generate intricate spirooxindole frameworks with high efficiency. These reactions are often characterized by high atom economy and the ability to generate molecular diversity from simple starting materials.

Below is a representative table of complex heterocyclic architectures that can be synthesized using 3-aminooxindole derivatives as building blocks.

Product ClassReactantsReaction TypeKey Features
Spiro[dihydropyrrole-oxindole]3-Aminooxindole, Aldehyde, α,β-YnoneAsymmetric [3+2] CycloadditionHigh yields, excellent enantio- and diastereoselectivities.
Spiro[pyrrolidine-oxindole]Isatin, α-Amino Acid, Dipolarophile1,3-Dipolar CycloadditionForms multiple stereocenters in a single step.
Spiro[pyrazoline-oxindole]3-Alkylidene oxindole, Nitrile Imine[3+2] Dipolar CycloadditionHigh yields and excellent regio- and diastereoselectivities.

Role in the Total Synthesis of Bioactive Natural Products

The 3-aminooxindole core is a recurring motif in a number of natural products with significant biological activity. Consequently, this compound and its analogs are crucial intermediates in the total synthesis of these complex molecules. The strategic placement of the amino group at the C3 position allows for the introduction of various substituents and the construction of the intricate ring systems found in nature.

While specific total syntheses employing the 5-ethyl substituted variant are not extensively documented, the synthetic strategies developed for other 3-aminooxindole-containing natural products are directly applicable. For example, the synthesis of alkaloids often involves the diastereoselective or enantioselective construction of the 3-amino-3-substituted oxindole core as a key step. Catalytic asymmetric methods have been developed to achieve high levels of stereocontrol in these transformations.

The versatility of 3-aminooxindoles as synthetic intermediates is showcased in their conversion to other valuable building blocks. For instance, spirocyclic pyrazoline adducts, formed from 3-alkylidene oxindoles, can be elaborated into β-amino nitriles, 1,3-diamines, and pyrrolo[2,3-b]indoline derivatives, all of which are valuable precursors for natural product synthesis.

The following table illustrates the types of natural product scaffolds that can be accessed through synthetic routes involving 3-aminooxindole intermediates.

Natural Product ClassKey Synthetic IntermediateSynthetic StrategyRelevance of 3-Aminooxindole Core
Indole (B1671886) AlkaloidsChiral 3-amino-3-substituted oxindoleCatalytic asymmetric nucleophilic additionProvides the core stereocenter of the molecule.
Spirooxindole AlkaloidsSpiro-pyrrolidinyl oxindole[3+2] Cycloaddition of azomethine ylidesForms the characteristic spirocyclic junction.
Pseudoindoxyl AlkaloidsOxygenated indole derivativesRearrangement of indole precursorsCan be accessed from functionalized oxindoles.

Contribution to the Development of Privileged Chemical Scaffolds

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.govnih.gov The oxindole nucleus, and particularly the 3-substituted-3-aminooxindole framework, is widely recognized as a privileged scaffold. vdoc.pub The rigid, three-dimensional structure of these molecules, combined with the ability to introduce diverse substituents at multiple positions, allows for the creation of compound libraries with broad biological relevance.

This compound contributes to the development of privileged scaffolds by providing a versatile template for chemical elaboration. The amino group at C3 can be acylated, alkylated, or incorporated into larger heterocyclic systems, while the ethyl group at C5 offers a point for modulating lipophilicity and steric interactions. The N1 position of the oxindole ring can also be functionalized, further expanding the chemical space accessible from this intermediate.

The development of libraries based on the 3-aminooxindole scaffold has led to the discovery of potent inhibitors of various enzymes and modulators of receptor function. The stereochemical complexity that can be readily introduced at the C3 position is a key factor in achieving target selectivity and potency. Asymmetric catalysis plays a crucial role in accessing enantiomerically pure 3-aminooxindoles, which are often required for optimal biological activity.

The table below summarizes the key features of the 3-aminooxindole scaffold that contribute to its privileged status.

FeatureDescriptionImplication for Drug Discovery
Structural Rigidity The fused bicyclic system provides a well-defined three-dimensional structure.Pre-organizes substituents for optimal binding to target proteins.
Multiple Points of Diversification Functionalization is possible at the N1, C3, and C5 positions.Allows for the generation of large and diverse compound libraries.
Chiral Center at C3 The C3 position is a stereocenter that can be controlled through asymmetric synthesis.Enables the development of stereochemically defined and highly selective ligands.
Prevalence in Bioactive Molecules The oxindole core is found in numerous natural products and approved drugs.Provides a validated starting point for the design of new therapeutic agents.

Future Directions and Emerging Research Avenues for 3 Amino 5 Ethyl 2,3 Dihydro 1h Indol 2 One

Development of Advanced Synthetic Routes with Enhanced Atom Economy and Regioselectivity

Future synthetic research on 3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one would likely focus on developing novel, efficient, and sustainable synthetic methodologies. Current strategies for creating 3-aminooxindole derivatives often rely on catalytic processes to achieve high yields and stereoselectivity. amadischem.com A key goal for future work would be the creation of advanced synthetic routes that improve upon existing methods by maximizing atom economy—the principle of incorporating the maximum number of atoms from the reactants into the final product.

Table 1: Potential Advanced Synthetic Strategies

Synthetic Strategy Key Advantages Research Focus
Catalytic Asymmetric Synthesis Access to enantiomerically pure compounds. Development of novel chiral catalysts (organometallic or organocatalytic). bldpharm.com
Multicomponent Reactions Increased efficiency, reduced waste, operational simplicity. bldpharm.com Design of one-pot procedures combining multiple steps.
Green Chemistry Approaches Reduced environmental impact, enhanced safety. Use of aqueous media, biocatalysis, and sustainable reagents. bldpharm.com

In-depth Mechanistic Dissection of Biological Interactions at the Molecular Level

A critical future direction is the elucidation of how this compound interacts with biological targets at a molecular level. This involves identifying specific proteins, enzymes, or nucleic acids with which the compound binds and characterizing the nature of these interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would be invaluable for determining the three-dimensional structure of the compound bound to its biological target.

Computational methods, including molecular docking and molecular dynamics simulations, can predict and visualize these interactions. chembuyersguide.com Such studies could reveal key binding modes and identify the specific amino acid residues or nucleotides that are crucial for the compound's activity. chembuyersguide.com Understanding these molecular-level details is fundamental for explaining the compound's mechanism of action and for guiding the rational design of more potent and selective derivatives. For example, in silico studies could predict how modifications to the ethyl or amino groups might enhance binding affinity or alter the compound's biological effect.

Exploration of Novel Therapeutic Modalities and Target Identification

The broader class of oxindole (B195798) derivatives exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. A primary avenue of future research for this compound would be to screen it against a diverse panel of biological targets to identify potential therapeutic applications. High-throughput screening (HTS) campaigns could rapidly assess the compound's activity against various cancer cell lines, kinases, or other disease-relevant enzymes.

For instance, many indole (B1671886) derivatives are known to function as kinase inhibitors, a crucial class of anticancer drugs. Investigating the inhibitory activity of this compound against key oncogenic kinases like EGFR, VEGFR, or BRAF could uncover its potential as an antiproliferative agent. Similarly, given the anti-inflammatory properties of some oxindoles, exploring its effect on targets like COX-2 would be a logical step. bldpharm.com Identifying a novel biological target for this specific molecule could open up entirely new therapeutic possibilities.

Integration of Chemoinformatics and Artificial Intelligence in Compound Design and Optimization

The integration of chemoinformatics and artificial intelligence (AI) represents a powerful future direction for accelerating the discovery and development of derivatives of this compound. Machine learning (ML) and deep learning (DL) algorithms can be trained on large datasets of existing oxindole compounds and their associated biological activities to build predictive models.

These models can then be used for several purposes:

Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify molecules with a high probability of being active against a specific target, prioritizing them for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound, optimized for desired properties like high potency, selectivity, and favorable pharmacokinetic profiles (ADME/Tox).

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of related compounds with their biological activities, providing insights for rational drug design.

By leveraging these computational tools, researchers can significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more efficient exploration of the chemical space around this promising scaffold.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-substituted-3-aminooxindoles
Oxindole

Q & A

What are the established synthetic routes for 3-Amino-5-ethyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized for yield?

Basic
The synthesis typically involves refluxing intermediates (e.g., substituted indoles) with acetic acid and sodium acetate, as seen in analogous indole derivatives . Optimization strategies include adjusting reaction time (3–5 hours), temperature (80–110°C), and stoichiometric ratios of reagents. Catalysts like NaNH₂ in toluene may improve yields in condensation reactions .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Basic
Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions (e.g., ethyl and amino groups), while Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and amine (N-H) . Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography resolves absolute configuration in crystalline forms .

How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Advanced
Comparative analysis of substituent effects (e.g., ethyl vs. methyl groups) using structure-activity relationship (SAR) studies is critical . For example, the ethyl group may enhance lipophilicity, altering membrane permeability. Cross-validate bioassays under standardized conditions (e.g., enzyme inhibition assays at fixed pH and temperature) to isolate structural contributions .

What strategies are effective in refining the crystal structure of this compound when encountering polymorphic forms?

Advanced
Use SHELXL for high-resolution refinement, leveraging twin-detection algorithms to address overlapping diffraction patterns . Thermal ellipsoid analysis (at 70% probability) helps distinguish disordered atoms . For polymorphs, compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks .

How do computational models aid in predicting the reactivity of this compound in novel reactions?

Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations model interactions with biological targets (e.g., enzymes), while QSAR models correlate substituent properties (e.g., Hammett constants) with reaction outcomes .

What are the key considerations in designing biological assays to evaluate the compound's bioactivity?

Basic
Prioritize assays relevant to indole pharmacology, such as antimicrobial (MIC determination) or anti-inflammatory (COX-2 inhibition) tests. Include positive controls (e.g., known inhibitors) and validate solubility in assay buffers (DMSO/PBS mixtures) to avoid false negatives .

How to address discrepancies in solubility profiles during formulation studies?

Advanced
Characterize pH-dependent solubility using shake-flask methods. Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes can enhance aqueous solubility. Differential Scanning Calorimetry (DSC) identifies stable polymorphs with improved dissolution rates .

What methodologies are used to determine the thermodynamic stability of different tautomeric forms?

Advanced
Variable-temperature NMR tracks proton shifts indicative of tautomeric equilibria. High-level ab initio calculations (e.g., MP2) compare Gibbs free energies of tautomers. X-ray crystallography at multiple temperatures captures structural dynamics .

What are the common impurities encountered during synthesis, and how are they characterized?

Basic
Byproducts like de-ethylated analogs or oxidized intermediates are identified via HPLC-MS. Recrystallization (DMF/acetic acid) removes polar impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

How can QSAR models be applied to predict the pharmacological potential of novel derivatives?

Advanced
QSAR employs descriptors (e.g., logP, molar refractivity) to correlate structural features with bioactivity. For 3-Amino-5-ethyl derivatives, regression models trained on indole datasets predict antimicrobial or anticancer potential. Validate predictions with in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.